
Cbz-Ile-Glu-Thr-Asp-pNA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cbz-Ile-Glu-Thr-Asp-pNA, also known as Carbobenzoxy-Isoleucyl-Glutamyl-Threonyl-Aspartyl-p-nitroanilide, is a synthetic peptide substrate used primarily in biochemical research. This compound is particularly significant in the study of caspase-8, an enzyme involved in apoptosis (programmed cell death). The compound’s structure allows it to be cleaved by caspase-8, releasing p-nitroaniline, which can be quantified colorimetrically.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Ile-Glu-Thr-Asp-pNA involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process typically includes the following steps:
Attachment of the first amino acid: The first amino acid, protected by a carbobenzoxy (Cbz) group, is attached to a solid resin.
Sequential addition of amino acids: Each subsequent amino acid (Isoleucine, Glutamic acid, Threonine, and Aspartic acid) is added sequentially. Each amino acid is protected by a temporary protecting group to prevent unwanted reactions.
Cleavage from the resin: The completed peptide is cleaved from the resin using a reagent such as trifluoroacetic acid (TFA).
Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of large-scale purification systems, such as preparative HPLC, ensures the high purity of the final product.
化学反应分析
Types of Reactions
Cbz-Ile-Glu-Thr-Asp-pNA primarily undergoes enzymatic cleavage reactions. The most notable reaction is its cleavage by caspase-8, which targets the peptide bond between Aspartic acid and p-nitroaniline.
Common Reagents and Conditions
Caspase-8: The enzyme responsible for cleaving the peptide.
Buffer solutions: Typically, a buffer solution at physiological pH is used to maintain the enzyme’s activity.
Detection reagents:
p-nitroaniline, released upon cleavage, is detected using a spectrophotometer at 405 nm.Major Products
The major product formed from the enzymatic cleavage of this compound is p-nitroaniline, which is quantified to measure caspase-8 activity.
科学研究应用
Cbz-Ile-Glu-Thr-Asp-pNA is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a model substrate to study enzyme kinetics and specificity.
Biology: Essential in apoptosis research, helping to elucidate the role of caspase-8 in programmed cell death.
Medicine: Used in drug discovery and development, particularly in screening for caspase-8 inhibitors that could have therapeutic potential in diseases involving dysregulated apoptosis.
Industry: Employed in the development of diagnostic assays for detecting caspase-8 activity in various biological samples.
作用机制
The mechanism of action of Cbz-Ile-Glu-Thr-Asp-pNA involves its recognition and cleavage by caspase-8. The enzyme binds to the peptide and cleaves the bond between Aspartic acid and p-nitroaniline. This cleavage releases p-nitroaniline, which can be detected colorimetrically. The molecular targets and pathways involved include the intrinsic and extrinsic pathways of apoptosis, where caspase-8 plays a crucial role in initiating the cascade of events leading to cell death.
相似化合物的比较
Similar Compounds
Ac-Ile-Glu-Thr-Asp-pNA: Another peptide substrate for caspase-8, differing in the protecting group (acetyl instead of carbobenzoxy).
Z-Ile-Glu-Thr-Asp-pNA: Similar to Cbz-Ile-Glu-Thr-Asp-pNA but with a different protecting group (benzyloxycarbonyl).
Uniqueness
This compound is unique due to its specific protecting group, which can influence the compound’s stability and reactivity. The carbobenzoxy group provides a balance between protecting the peptide during synthesis and allowing efficient cleavage by caspase-8.
属性
分子式 |
C33H42N6O13 |
|---|---|
分子量 |
730.7 g/mol |
IUPAC 名称 |
(4S)-5-[[(2S,3R)-1-[[(2S)-3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C33H42N6O13/c1-4-18(2)27(38-33(49)52-17-20-8-6-5-7-9-20)31(47)35-23(14-15-25(41)42)29(45)37-28(19(3)40)32(48)36-24(16-26(43)44)30(46)34-21-10-12-22(13-11-21)39(50)51/h5-13,18-19,23-24,27-28,40H,4,14-17H2,1-3H3,(H,34,46)(H,35,47)(H,36,48)(H,37,45)(H,38,49)(H,41,42)(H,43,44)/t18-,19+,23-,24-,27-,28-/m0/s1 |
InChI 键 |
SGGFNVIWEQWDEP-YFMQAPAASA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
规范 SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine](/img/structure/B12387957.png)

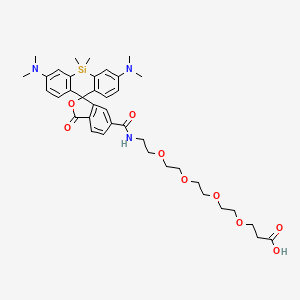
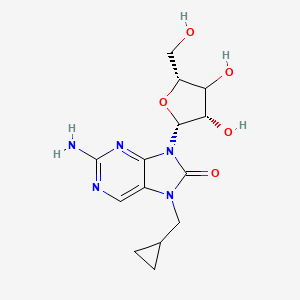

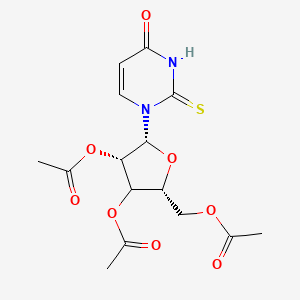
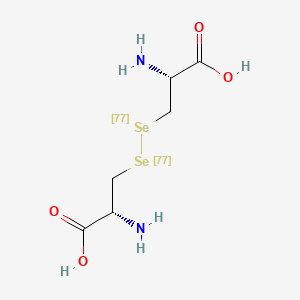
![(5Z)-5-[(2,3-dihydroxyphenyl)methylidene]-3-(1-morpholin-4-yl-1-oxopropan-2-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B12388004.png)

![(2S)-2-[[2-[[2-[[2-[10-[3-(2,5-dioxopyrrol-1-yl)propanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]acetyl]amino]acetyl]amino]acetyl]amino]-N-[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12388015.png)
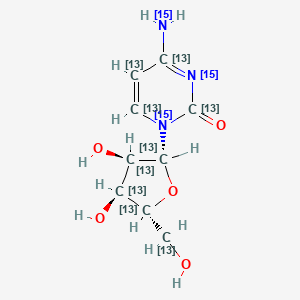
![2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide](/img/structure/B12388031.png)
![(1R,2R,4R,5R,6S,9R,10R,13R)-1,9,10,14,14,17-hexamethyl-6-(6-methylhepta-1,5-dien-2-yl)-16,18-diazapentacyclo[11.8.0.02,10.05,9.015,20]henicosa-15,17,19-trien-4-ol](/img/structure/B12388032.png)

